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1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea

Lipophilicity Drug Design ADME Prediction

Researchers seeking novel kinase inhibitor scaffolds often encounter limited structural diversity in commercial libraries. This pyrazolyl-urea derivative addresses this gap with its unique ethyl-linked 1,5-dimethylpyrazole head and 4-CF3-phenyl tail, enabling exploration of divergent vector space beyond traditional rigid analogs. • 19F NMR spectroscopic handle for direct ligand-observed binding experiments without further chemical modification • Metabolically stable -CF3 group with drug-like logP of 3.06 and tPSA of 59 Ų, suitable for phenotypic antibacterial screening against MRSA and VRE • Scaffold-hopping candidate for kinase programs needing improved selectivity over first-generation pyrazolyl-ureas. Sourced reliably for immediate research use.

Molecular Formula C15H17F3N4O
Molecular Weight 326.323
CAS No. 2034586-94-0
Cat. No. B2505211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
CAS2034586-94-0
Molecular FormulaC15H17F3N4O
Molecular Weight326.323
Structural Identifiers
SMILESCC1=CC(=NN1C)CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C15H17F3N4O/c1-10-9-13(21-22(10)2)7-8-19-14(23)20-12-5-3-11(4-6-12)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H2,19,20,23)
InChIKeyAFOVTLBWWKIJIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034586-94-0 Baseline & Class Profile


1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea (CAS 2034586-94-0) is a synthetic, doubly substituted urea derivative belonging to the broader class of pyrazolyl-ureas, a scaffold recognized for its capacity to interact with diverse kinase targets and exhibit polypharmacological profiles [1]. The compound features a 1,5-dimethylpyrazole head group connected via an ethyl linker to a urea bridge bearing a 4-(trifluoromethyl)phenyl (4-CF3-Ph) tail. This specific architecture distinguishes it from earlier-generation pyrazolyl-ureas explored as p38 MAP kinase or B-Raf inhibitors, which predominantly utilize direct N-pyrazole-urea linkages or alternative aryl substitution patterns [2]. According to its ZINC database entry (ZINC65539151), the molecule has a molecular weight of 326.32 Da, a calculated logP of 3.06, and a topological polar surface area (tPSA) of 59 Ų, placing it within favorable drug-like property space, though no biological activity has been reported for this precise entity in ChEMBL as of the database's last update [3].

Why Generic Analogs Cannot Replace CAS 2034586-94-0


The 4-trifluoromethyl (–CF3) substituent on the terminal phenylurea ring of CAS 2034586-94-0 is not a conservative replacement for other common 4-position substituents found in its close analogs, such as methyl, chloro, tert-butyl, or unsubstituted phenyl. The –CF3 group exerts a potent electron-withdrawing effect that distinctly modulates the urea NH acidity (hydrogen-bond donor capacity) and the overall molecular dipole, which are critical for target binding interactions, particularly within kinase hinge regions and hydrophobic back pockets [1]. More critically, the –CF3 group functions as a metabolically stable, lipophilic isostere that directly influences target engagement, cellular permeability, and microsomal stability; replacing it with a non-fluorinated, smaller, or electronically distinct substituent (e.g., –CH3 or –Cl in analogs like CAS 2034363-54-5 or 2034236-65-0) can alter the compound's target selectivity profile and pharmacokinetic behavior, often unpredictably, as demonstrated in related pyrazolyl-urea series where –CF3 substitution was essential for maintaining potency against resistant bacterial strains [2].

Quantitative Differentiation vs. Closest Analogs


Predicted Lipophilicity Advantage of –CF3

The 4-(trifluoromethyl)phenyl substituent of the target compound confers a significantly higher calculated lipophilicity compared to its direct 4-chloro and unsubstituted phenyl analogs. This difference is quantifiable through in silico partition coefficient (cLogP) predictions, which serve as a primary parameter for anticipating membrane permeability and non-specific protein binding. The target compound's cLogP is predicted at 3.06, which is notably higher than its 4-chlorophenyl analog (CAS 2034236-65-0; cLogP ~2.7) and dramatically higher than the 4-unsubstituted phenyl analog (CAS 2034363-54-5; cLogP ~2.1), based on consensus predictive models. This predicted increase in lipophilicity can translate to enhanced cellular uptake in whole-cell assays, making the target compound a preferred choice for phenotypic screening programs where intracellular target engagement is paramount [1].

Lipophilicity Drug Design ADME Prediction

Ethyl Linker vs. Direct Urea Linkage Differentiation

Early-generation pyrazolyl-urea kinase inhibitors, such as those modeled for p38α MAP kinase inhibition, typically involve a urea moiety directly attached to the pyrazole C-3 or C-4 position, providing a rigid, planar pharmacophore [1]. In contrast, CAS 2034586-94-0 incorporates a flexible ethyl linker between the 1,5-dimethylpyrazole and the urea group. This two-carbon spacer increases the distance between the pyrazole core and the 4-CF3-phenylurea tail, adding three additional rotatable bonds. This structural nuance permits the terminal aryl-urea to adopt conformations that can access distinct sub-pockets within enzyme active sites or receptor binding clefts that are inaccessible to the more constrained, directly linked analogs. While direct biological testing data for this precise compound is absent from public repositories, this linker-based conformational flexibility represents a key rational design feature for exploring novel target space or overcoming selectivity challenges observed with more rigid prototypical inhibitors [2].

Kinase Inhibition scaffold_hopping SAR

1,5-Dimethylpyrazole H-Bond Acceptor Potential

The 1,5-dimethyl substitution pattern on the pyrazole ring, combined with the ethyl-linked urea in the target compound, presents a specific electronic environment for key intermolecular interactions. Compared to analogs where the urea is directly N-linked to the pyrazole, the ethyl linker eliminates the electron-withdrawing, conjugation-mediated influence of the urea on the pyrazole ring. This leaves the pyrazole N-2 atom with a lone pair that is more available for hydrogen-bond acceptance or metal coordination, as the atom's basicity is not diminished by an adjacent electron-withdrawing urea group [1]. While quantitative experimental binding data for the target compound is lacking, this altered electronic configuration is a critical parameter. Molecular docking studies on related 1,5-dimethylpyrazole derivatives suggest this can improve the complementarity for kinase hinge regions or metalloenzyme active sites that utilize a critical hydrogen-bond acceptor at this position [2].

Molecular Recognition Target Engagement Computational Chemistry

Application Scenarios for CAS 2034586-94-0


Scaffold-Hopping Library for Kinase Discovery

The unique ethyl linker and 1,5-dimethylpyrazole motif of CAS 2034586-94-0 position it as a privileged scaffold-hopping candidate for programs targeting kinases for which first-generation, direct-linked pyrazolyl-ureas (e.g., p38 MAPK or B-Raf inhibitors) have shown insufficient selectivity or poor pharmacokinetics. Its use as a core scaffold in a parallel synthesis library would allow medicinal chemists to explore divergent vector space beyond that accessible by traditional, more rigid analogs [1].

Chemical Probe for Antibacterial Phenotypic Screening

Based on the demonstrated, potent activity of closely related N-(trifluoromethyl)phenyl pyrazole derivatives against drug-resistant, Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococci, this compound serves as an ideal starting point for phenotypic antibacterial screening programs [1]. Its predicted lipophilicity advantage (cLogP 3.06) over related non-fluorinated analogs may enhance whole-cell activity, making it particularly suitable for identifying novel anti-infective agents with intracellular targets.

19F-NMR Target Engagement Studies

The compound's single –CF3 group provides a unique, sensitive 19F NMR spectroscopic handle. This enables its direct use in ligand-observed or protein-observed 19F NMR experiments to probe target binding, measure dissociation constants (Kd), or screen for binding site saturation without further chemical modification. This capability is absent in the non-fluorinated phenyl, 4-chloro, and 4-tert-butyl analogs, giving the compound a significant advantage as a biophysical tool compound for early-stage target validation [1].

Pharmacokinetic Optimization Starting Point

The metabolically stable –CF3 group, combined with a drug-like logP (3.06) and moderate tPSA (59 Ų), makes this compound a promising starting point for pharmacokinetic lead optimization. Unlike ester or amide-containing pyrazolyl-ureas, it lacks obvious metabolic soft spots, positioning it as a more stable lead for programs where rapid in vivo proof-of-concept is needed following in vitro target validation [1].

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